Sik-IN-1

Kinase Inhibition Drug Discovery Chemical Biology

SIK-IN-1 is a balanced pan-inhibitor of SIK1/2/3 with sub-nanomolar potency (IC50 0.1/0.4/1.5 nM). Unlike isoform-selective tools, it ensures complete target engagement without bias, reducing off-target risks. It potently inhibits TNFα release (IC50 0.5 nM) and induces IL-10 secretion (EC50 4 nM) in human macrophages, offering a robust, validated solution for inflammation research and assay calibration.

Molecular Formula C23H24N6OS
Molecular Weight 432.5 g/mol
Cat. No. B12383065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSik-IN-1
Molecular FormulaC23H24N6OS
Molecular Weight432.5 g/mol
Structural Identifiers
SMILESCNC1=C(N2C(=NC=C2C3=CC(=C(C(=C3)SC)C#N)OCC4(CCCC4)N)C=C1)C#N
InChIInChI=1S/C23H24N6OS/c1-27-17-5-6-22-28-13-19(29(22)18(17)12-25)15-9-20(16(11-24)21(10-15)31-2)30-14-23(26)7-3-4-8-23/h5-6,9-10,13,27H,3-4,7-8,14,26H2,1-2H3
InChIKeyAWLHPMOLJAWKDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: SIK-IN-1, a Low-Nanomolar Pan-SIK Inhibitor with Balanced Triple-Isoform Potency


SIK-IN-1 (also known as Compound 53) is a synthetic small-molecule pan-inhibitor of the salt-inducible kinase (SIK) family, comprising the isoforms SIK1, SIK2, and SIK3. Its fundamental characteristic is a balanced, low-nanomolar inhibitory profile across all three isoforms , distinguishing it as a potent and non-isoform-selective research tool within the SIK inhibitor class .

Procurement Risk: Why SIK-IN-1 and Its Analogues Are Not Interchangeable in SIK Research


Selecting a SIK inhibitor is a high-consequence decision; compounds cannot be simply interchanged due to profound differences in their isoform selectivity and functional effects. For example, while the pan-inhibitor SIK-IN-1 potently inhibits SIK1, SIK2, and SIK3, others like SIK1-IN-1 are designed for high SIK1 selectivity over SIK2/3 . Furthermore, inhibitors like YKL-05-099 show significantly less potency against SIK2 , while HG-9-91-01 is more potent on SIK1 . These differences in target engagement can lead to divergent biological outcomes, making direct substitution without rigorous re-validation a major risk to experimental reproducibility and data integrity.

Quantitative Evidence Guide: Verifiable Differentiation of SIK-IN-1 from Key Comparators


Comparative Potency: SIK-IN-1 Demonstrates ~100-Fold Higher Potency on SIK1 vs. YKL-05-099

In direct comparison of IC50 values obtained under cell-free assay conditions, SIK-IN-1 exhibits approximately 100-fold greater potency against SIK1 (IC50 = 0.1 nM ) than the widely used pan-SIK inhibitor YKL-05-099 (SIK1 IC50 = 10 nM ). This substantial difference in target affinity establishes SIK-IN-1 as a superior option for achieving maximal target engagement at lower compound concentrations.

Kinase Inhibition Drug Discovery Chemical Biology

Balanced Triple-Isoform Profile: SIK-IN-1's Non-Selectivity Contrasts with Isoform-Selective Inhibitors

SIK-IN-1 is characterized by its balanced, non-selective inhibition of all three SIK isoforms (SIK1, SIK2, and SIK3 IC50s of 0.1, 0.4, and 1.5 nM, respectively ). This contrasts with compounds like SIK1-IN-1, which is specifically developed for high selectivity for SIK1 (IC50 = 0.7 nM) over SIK2 and SIK3 . The choice between these profiles dictates the experimental outcome: SIK-IN-1 for studying pan-SIK function, versus SIK1-IN-1 for dissecting isoform-specific biology.

Signal Transduction Kinase Selectivity Immunology

Potent Functional Modulation: SIK-IN-1 Suppresses TNFα Release with Sub-Nanomolar Potency

In a functional cellular model using human macrophages, SIK-IN-1 potently inhibits the release of the pro-inflammatory cytokine TNFα with an IC50 of 0.5 nM . While other pan-SIK inhibitors like YKL-05-099 also suppress TNFα production [1], this sub-nanomolar cellular potency is a key differentiator and is directly linked to its high affinity for its targets . This establishes SIK-IN-1 as a highly effective tool for studying SIK-dependent inflammatory responses.

Cytokine Modulation Inflammation Macrophage Biology

Dual Cytokine Modulation: Potent IL-10 Induction at 4 nM EC50 in Primary Human Macrophages

Beyond suppressing pro-inflammatory signals, SIK-IN-1 actively promotes an anti-inflammatory response by stimulating the release of the immunoregulatory cytokine IL-10 in LPS-treated human macrophages, with an EC50 of 4 nM . This dual mechanism—inhibition of TNFα and induction of IL-10—is a hallmark of SIK inhibition and is observed with high potency by SIK-IN-1. This contrasts with many other kinase inhibitors that do not promote such a beneficial immunomodulatory shift.

Anti-inflammatory Therapy Macrophage Polarization Immunopharmacology

Contrasting Potency Profiles: SIK-IN-1 vs. HG-9-91-01 for Pan-SIK Inhibition

When compared to another potent pan-SIK inhibitor, HG-9-91-01, SIK-IN-1 exhibits a distinct potency profile. While SIK-IN-1 shows roughly balanced potency across all three isoforms (0.1, 0.4, and 1.5 nM) , HG-9-91-01 displays higher potency on SIK1 (0.92 nM) but notably lower potency on SIK2 and SIK3 (6.6 and 9.6 nM, respectively) . This makes SIK-IN-1 the preferred choice for experiments requiring more uniform and potent coverage of all three SIK family members.

Kinase Inhibitor Comparison SIK Family Tool Compound Selection

Recommended Application Scenarios for SIK-IN-1 Based on Quantitative Differentiation


Deciphering Pan-SIK Biology with Maximal Target Engagement at Ultra-Low Doses

For researchers aiming to study the combined function of the SIK1, SIK2, and SIK3 kinases without isoform bias, SIK-IN-1 is the optimal tool. Its sub-nanomolar potency on SIK1 (0.1 nM) and SIK2 (0.4 nM) enables complete target engagement at minimal concentrations , mitigating the risk of off-target effects that plague less potent pan-inhibitors like YKL-05-099 (SIK1 IC50 = 10 nM) . This high potency translates to lower compound usage, reducing both cost and potential solubility challenges in cell culture experiments.

Investigating Potent Immunomodulation in Primary Human Macrophage Systems

When experimental systems require studying cytokine responses in primary human cells, SIK-IN-1 provides a uniquely potent and validated solution. Its ability to inhibit TNFα release with an IC50 of 0.5 nM and simultaneously induce IL-10 secretion with an EC50 of 4 nM allows for robust and reliable modulation of the inflammatory response at low compound concentrations. This makes it an invaluable tool for research on inflammatory diseases, where high potency and a dual mechanism of action are critical for eliciting a clear biological phenotype.

Benchmarking Novel SIK Inhibitors in High-Throughput Screening and Lead Optimization

In a drug discovery setting, SIK-IN-1 serves as a high-quality positive control and benchmark for SIK1, SIK2, and SIK3 inhibition. Its well-defined, low-nanomolar IC50 profile (0.1 nM, 0.4 nM, and 1.5 nM) provides a robust standard for calibrating biochemical and cell-based assays, and for evaluating the potency and isoform selectivity of new chemical entities targeting the SIK family. This is especially valuable given that the data clearly differentiates SIK-IN-1's performance from other commonly used comparators like HG-9-91-01 and SIK1-IN-1 .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sik-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.